molecular formula C21H20O13 B10855554 Myricetin 3-O-glucoside

Myricetin 3-O-glucoside

Cat. No.: B10855554
M. Wt: 480.4 g/mol
InChI Key: FOHXFLPXBUAOJM-OWORMUAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myricetin 3-O-glucoside, also known as Myricetin 3-β-D-glucopyranoside, is a flavonol glycoside derived from myricetin. It is commonly found in various plants, including Tibouchina paratropica. This compound is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and antileishmanial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of myricetin 3-O-glucoside typically involves the glycosylation of myricetin. One common method is the enzymatic glycosylation using glycosyltransferases. For instance, the enzyme UGT78D1 can catalyze the transfer of glucose to myricetin, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, including the use of engineered microorganisms that express the necessary glycosyltransferases. This method allows for the large-scale production of the compound with high specificity and yield .

Chemical Reactions Analysis

Types of Reactions: Myricetin 3-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Scientific Research Applications

Myricetin 3-O-glucoside has a wide range of applications in scientific research:

Mechanism of Action

Myricetin 3-O-glucoside shares structural similarities with other flavonol glycosides, such as quercetin 3-O-glucoside and kaempferol 3-O-glucoside. it is unique in its specific biological activities and higher antioxidant capacity .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H20O13

Molecular Weight

480.4 g/mol

IUPAC Name

5,7-dihydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15-,17+,18-,21?/m1/s1

InChI Key

FOHXFLPXBUAOJM-OWORMUAASA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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